5-bromo-2-N-cyclopropylpyridine-2,3-diamine

CDK2 inhibitor Kinase assay IC50 comparison

Procure 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (CAS 1010422-25-9) for your kinase inhibitor pipeline. This heterocyclic scaffold exhibits >100-fold enhanced CDK2 inhibition relative to unsubstituted 2,3-diaminopyridine (IC50=61 nM vs. 17,000 nM) and displays a defined multi-kinase fingerprint (CDK2, CDK12, CDK9). The reactive 5-bromo handle enables rapid functionalization via cross-coupling, while the N2-cyclopropyl group is retained as a key pharmacophore. Ideal reference inhibitor and advanced lead-optimization starting point for CDK-targeted therapies. Request a quote today for high-purity research quantities.

Molecular Formula C8H10BrN3
Molecular Weight 228.09 g/mol
CAS No. 1010422-25-9
Cat. No. B3362777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-N-cyclopropylpyridine-2,3-diamine
CAS1010422-25-9
Molecular FormulaC8H10BrN3
Molecular Weight228.09 g/mol
Structural Identifiers
SMILESC1CC1NC2=C(C=C(C=N2)Br)N
InChIInChI=1S/C8H10BrN3/c9-5-3-7(10)8(11-4-5)12-6-1-2-6/h3-4,6H,1-2,10H2,(H,11,12)
InChIKeyZCNVBYQYAOBKJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-N-cyclopropylpyridine-2,3-diamine: CDK2 Inhibitor Intermediate with Documented Kinase Affinity


5-Bromo-2-N-cyclopropylpyridine-2,3-diamine (CAS 1010422-25-9) is a heterocyclic 2,3-diaminopyridine derivative featuring a bromine atom at the pyridine 5-position and a cyclopropyl group on the N2 nitrogen. The compound has been disclosed as a synthetic intermediate in patents describing cyclin-dependent kinase (CDK) inhibitors and has publicly documented binding affinity data against multiple CDK isoforms [1] [2]. Its structural features—specifically the combination of a 5-bromo substituent and an N2-cyclopropyl group—distinguish it from unsubstituted 2,3-diaminopyridine scaffolds and are characteristic of kinase inhibitor pharmacophores [1].

Why 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine Cannot Be Replaced by Unsubstituted 2,3-Diaminopyridine


Procurement or experimental substitution of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine with the parent 2,3-diaminopyridine (CAS 452-58-4) is not scientifically justifiable. While 2,3-diaminopyridine serves as a general synthetic building block, its intrinsic CDK2 inhibitory activity is weak (IC50 ≈ 17,000 nM) [1]. In contrast, the target compound exhibits >100-fold enhanced CDK2 inhibition (IC50 = 61 nM; Ki = 25.6 nM) directly attributable to the 5-bromo and N2-cyclopropyl substitutions [2] [3]. The structural modifications confer both potency gains and a defined multi-kinase inhibition signature (CDK2, CDK12, CDK9) that cannot be replicated by the unsubstituted scaffold [2].

Quantitative Differentiation of 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine: CDK2 Potency, Multi-Kinase Profile, and Structural Basis


CDK2 Inhibition: 279-Fold Potency Gain Over Unsubstituted 2,3-Diaminopyridine

5-Bromo-2-N-cyclopropylpyridine-2,3-diamine demonstrates an IC50 of 61 nM against CDK2/Cyclin A2 in a HeLa cell extract assay using histone H1 as substrate [1]. In contrast, the unsubstituted parent compound 2,3-diaminopyridine exhibits an IC50 of 17,000 nM in an ADP Quest fluorescence assay against the same CDK2-cyclin A2 complex [2]. The target compound also shows a Ki of 25.6 nM against CDK2/Cyclin E1 [3].

CDK2 inhibitor Kinase assay IC50 comparison

CDK2 Inhibition: 115-Fold Potency Gain Over Olomoucine Standard

The CDK2 inhibitory activity of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (IC50 = 61 nM [1]) also compares favorably to the well-established ATP-competitive CDK inhibitor Olomoucine, which exhibits an IC50 of 7,000 nM (7 µM) against CDK2/cyclin A [2].

CDK2 inhibitor Kinase assay IC50 comparison

Multi-CDK Inhibition Profile: Defined Ki Values for CDK2, CDK12, and CDK9

5-Bromo-2-N-cyclopropylpyridine-2,3-diamine has documented binding affinity (Ki) values across three CDK isoforms in a single assay panel: CDK2/Cyclin E1 Ki = 25.6 nM, CDK12/Cyclin K Ki = 26.1 nM, and CDK9/Cyclin T1 Ki = 95.5 nM [1]. This multi-kinase inhibition signature is a defined characteristic of the compound, providing a reproducible selectivity fingerprint.

Kinase selectivity CDK profiling Multi-kinase inhibitor

Structural Differentiation: 5-Bromo and N2-Cyclopropyl Substitutions Drive Potency Enhancement

The 5-bromo substituent and N2-cyclopropyl group on 5-bromo-2-N-cyclopropylpyridine-2,3-diamine are critical structural features absent in the parent 2,3-diaminopyridine scaffold. Comparative SAR studies on diaminopyridine-based kinase inhibitors demonstrate that halogen substitution at the 5-position enhances ATP-binding pocket complementarity, while N-cyclopropyl groups improve metabolic stability and binding affinity through specific lipophilic interactions [1] .

Structure-activity relationship Medicinal chemistry Scaffold optimization

Research and Industrial Applications of 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine Informed by Quantitative Evidence


Lead Optimization and SAR Studies for Potent CDK2 Inhibitors

Given its 61 nM IC50 against CDK2 in cellular extracts [1] and 25.6 nM Ki against CDK2/Cyclin E1 [2], 5-bromo-2-N-cyclopropylpyridine-2,3-diamine serves as an advanced starting point for medicinal chemistry campaigns aiming to develop potent CDK2-selective inhibitors. Its 279-fold potency advantage over unsubstituted 2,3-diaminopyridine [1] [3] makes it a superior building block for fragment-based or scaffold-hopping approaches.

Development of Multi-CDK Inhibitors Targeting CDK2/12/9

The documented multi-kinase inhibition profile (CDK2 Ki = 25.6 nM, CDK12 Ki = 26.1 nM, CDK9 Ki = 95.5 nM) [2] positions this compound as a valuable starting scaffold for designing dual or pan-CDK inhibitors. Researchers can utilize its defined selectivity fingerprint to rationally modify the structure and achieve desired kinase selectivity profiles.

Kinase Selectivity Profiling and Assay Development

With quantitative Ki and IC50 values established against three CDK isoforms [1] [2], 5-bromo-2-N-cyclopropylpyridine-2,3-diamine can be employed as a reference inhibitor in biochemical and cellular kinase assays to benchmark assay sensitivity, validate screening protocols, or serve as a control compound in CDK inhibitor discovery programs.

Synthesis of Advanced CDK Inhibitor Intermediates

As disclosed in US20250145632 [2], 5-bromo-2-N-cyclopropylpyridine-2,3-diamine is utilized as an intermediate in the synthesis of more complex CDK inhibitors. The presence of the reactive 5-bromo group enables further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the N2-cyclopropyl group is retained as a key pharmacophoric element.

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